Cbz-3-(2-furyl)-DL-alanine
Description
Cbz-3-(2-furyl)-DL-alanine is a chemically modified derivative of the naturally occurring amino acid DL-alanine (C₃H₇NO₂, MW: 89.09) . The compound features two key modifications:
- A 2-furyl group substituted at the β-carbon (3rd position) of the alanine backbone, introducing aromatic and electron-rich properties.
- A carbobenzyloxy (Cbz) protecting group attached to the amino group, commonly used in peptide synthesis to prevent unwanted side reactions .
The synthesis of such derivatives typically involves introducing the furyl moiety via acryloyl chloride intermediates (e.g., 3-(2-furyl)acryloyl chloride) , followed by Cbz protection.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H15NO5/c17-14(18)13(9-12-7-4-8-20-12)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18) |
InChI Key |
JMANIBVLURMOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Table 1: Structural Comparison of Alanine Derivatives
*Calculated based on C₇H₇O₂ (Cbz) + C₄H₃O (2-furyl) + C₃H₇NO₂ (alanine).
Key Observations :
- Substituent Position : The 2-furyl group in this compound may confer distinct electronic and steric effects compared to 3-furyl or naphthyl analogs, influencing reactivity and binding interactions.
- Protecting Groups : The Cbz group enhances stability during synthesis but may reduce bioavailability compared to unprotected analogs like DL-alanine .
Functional Analogs
Key Observations :
- Antimicrobial Activity : The Cbz group’s steric bulk may hinder activity compared to smaller protecting groups (e.g., menthyloxycarbonyl in IIa–f) .
- Receptor Interactions : The 2-furyl moiety is critical in FPR2 agonist activity (), suggesting that this compound could be explored for similar targets if deprotected.
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